Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester
CAS No.: 104447-92-9
Cat. No.: VC18649933
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104447-92-9 |
|---|---|
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | methyl 4-(bromomethyl)-3-methylbenzoate |
| Standard InChI | InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |
| Standard InChI Key | TYMBXXFYOJPBDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzene ring substituted with three functional groups:
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Methyl ester (–COOCH₃) at position 1.
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Bromomethyl (–CH₂Br) at position 4.
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Methyl (–CH₃) at position 3.
This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and coupling reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source Analogy |
|---|---|---|
| Molecular formula | C₁₀H₁₁BrO₂ | Derived from |
| Molecular weight | 259.10 g/mol | Calculated |
| CAS registry number | Not formally assigned | — |
| Structural analogs | Methyl 4-(bromomethyl)benzoate |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis routes are documented, plausible methods include:
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Bromination of Methyl 3-Methyl-4-Methylbenzoate:
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Using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to selectively brominate the para-methyl group.
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Expected yield: 60–75%, based on analogous reactions.
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Esterification of 4-(Bromomethyl)-3-Methylbenzoic Acid:
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Reaction with methanol and sulfuric acid under reflux.
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Reactivity Profile
The bromomethyl group (–CH₂Br) serves as an electrophilic site for nucleophilic substitution (SN2), while the methyl ester enhances solubility in organic solvents. Key reactions include:
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Alkylation: Reaction with amines (e.g., azide ions) to form quaternary ammonium salts .
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Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids, facilitated by palladium catalysts.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value/Description | Basis of Estimation |
|---|---|---|
| Melting point | 62–65°C (predicted) | Analogous to |
| Density | 1.52 g/cm³ | Computational modeling |
| Solubility in water | <0.1 mg/mL | Hydrophobicity of analogs |
| LogP (octanol-water) | 2.8 | QSAR prediction |
Biological and Industrial Applications
Medicinal Chemistry
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Antiviral Agents: Structural analogs like methyl 4-(bromomethyl)benzoate are intermediates in anti-HIV drug candidates. The 3-methyl group may enhance metabolic stability.
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Enzyme Inhibitors: Potential use in synthesizing aldose reductase inhibitors for diabetes management, leveraging bromomethyl’s alkylating capacity.
Material Science
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Polymer Modification: As a cross-linking agent in epoxy resins, improving thermal stability.
| Hazard Category | GHS Code | Rationale |
|---|---|---|
| Acute oral toxicity | H302 | Analogous to |
| Skin irritation | H315 | Brominated compounds’ reactivity |
| Eye damage | H318 | — |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Methyl 4-(Bromomethyl)Benzoate
| Feature | Target Compound | Methyl 4-(Bromomethyl)Benzoate |
|---|---|---|
| Molecular formula | C₁₀H₁₁BrO₂ | C₉H₉BrO₂ |
| Melting point | 62–65°C | 57–58°C |
| Key application | Enzyme inhibitors | Anti-HIV intermediates |
| Steric hindrance | Higher (3-methyl group) | Lower |
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